2-Bromo-6-chloroisonicotinic acid
Overview
Description
2-Bromo-6-chloroisonicotinic acid, also known as BCIA, is an organic compound belonging to the class of isonicotinic acids. It is a derivative of nicotinic acid, which is an important molecule in biochemistry and physiology. BCIA has a wide range of applications in the field of scientific research, including its use as a biochemical reagent, as a tool for studying enzyme mechanisms and as a tool for understanding biochemical and physiological effects.
Scientific Research Applications
Electrocatalytic Synthesis and Reduction Mechanisms
The synthesis of 6-aminonicotinic acid via electrochemical reduction of halogenated pyridines, including bromo derivatives, in the presence of CO2, offers insights into novel methodologies for producing valuable chemical intermediates. This process, explored using silver electrodes under mild conditions, showcases the potential of electrocatalytic methods for efficient and selective chemical synthesis (Gennaro et al., 2004). Furthermore, the detailed study on the electroreduction of 2-chloroisonicotinic acid at mercury electrodes adds depth to our understanding of the reduction mechanisms of halogenated nicotinic acids, providing a foundation for exploring similar reactions with bromo derivatives (Montoya & Mellado, 2008).
Bifunctional Chelators and Polymorphism Studies
Research into the bifunctional chelation properties of hydrazinonicotinic acid derivatives, including modifications to accommodate halogens like bromo and chloro groups, has implications for medical imaging and radiopharmaceutical applications. These studies offer pathways to more effective and specific diagnostic agents (Meszaros et al., 2011). Additionally, the investigation of polymorphism in halogenated nicotinic acids, such as 3-chloroisonicotinic acid, provides valuable information on the solid-state behaviors of these compounds, which is crucial for optimizing pharmaceutical formulations and understanding their stability and solubility (Long et al., 2015).
Molecular Structure and Interaction Studies
The synthesis and structural analysis of 2-chloronicotinic acid and its analogs contribute significantly to the field of organic synthesis, offering a deeper understanding of the reactivity and properties of these molecules. These insights are essential for the design of novel compounds with specific biological or chemical activities (Karabacak & Kurt, 2008). The detailed examination of the molecular structure, vibrational spectra, and solid-liquid equilibrium behavior of halogenated nicotinic acids underpins the development of advanced materials and pharmaceuticals by elucidating how these molecules interact with their environment (Guo et al., 2021).
properties
IUPAC Name |
2-bromo-6-chloropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBONDAWVSODCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266144 | |
Record name | 2-Bromo-6-chloro-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloroisonicotinic acid | |
CAS RN |
1060811-26-8 | |
Record name | 2-Bromo-6-chloro-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloro-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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